2-(But-3-ynyl)-4-chlorobenzo[d]oxazole
Description
Significance of Heterocyclic Scaffolds in Modern Chemical Sciences
Heterocyclic compounds are a fundamental class of organic molecules that feature a ring structure containing at least one atom other than carbon. rroij.commdpi.com These scaffolds are integral to the life sciences as they form the core of numerous natural products, including vitamins, hormones, and antibiotics. researchgate.net In medicinal chemistry, heterocyclic frameworks are of paramount importance, with a significant majority of new drugs containing these structures. mdpi.comresearchgate.net Their prevalence is due to the unique physicochemical properties they impart, such as solubility, lipophilicity, and polarity, which can be fine-tuned to optimize the therapeutic efficacy of a drug. rroij.comnih.gov
The benzoxazole (B165842) core, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent member of the heterocyclic family. researchgate.netrsc.org This planar molecule is a valuable building block in synthetic organic chemistry, frequently utilized as a starting material for constructing more complex molecular architectures. researchgate.netchemicalbook.com The synthesis of benzoxazole derivatives has been extensively explored, with common methods involving the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids and aldehydes. researchgate.netrsc.org The versatility of the benzoxazole scaffold allows for a broad scope of functionalization, enabling the creation of a diverse library of derivatives with varied chemical properties. researchgate.net
Benzoxazoles are widely regarded as "privileged scaffolds" in medicinal chemistry. researchgate.netrsc.orgnih.govwilddata.cn This designation is attributed to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Derivatives of benzoxazole have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. researchgate.netrsc.orgmdpi.comnih.govresearchgate.net The rigid and planar nature of the benzoxazole ring system, combined with its capacity for various intermolecular interactions, contributes to its success in the development of advanced chemical agents. chemicalbook.com
The alkyne functional group, characterized by a carbon-carbon triple bond, is a highly versatile and reactive moiety in organic synthesis. solubilityofthings.com Its high degree of unsaturation and linear geometry make it a valuable component for constructing complex molecules. youtube.com Alkynes participate in a wide array of chemical transformations, including cycloaddition reactions, which are instrumental in forming cyclic compounds. The terminal alkyne, in particular, is useful for "click" chemistry, a powerful tool for covalently linking different molecular fragments. nih.gov This reactivity makes alkynes essential intermediates in the synthesis of pharmaceuticals and advanced materials. solubilityofthings.comnih.gov
Halogen substituents, such as chlorine, play a crucial role in molecular design and can significantly influence the chemical reactivity and biological activity of a molecule. nih.govresearchgate.net The introduction of a halogen atom can alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. researchgate.net In terms of reactivity, halogens can act as leaving groups in substitution reactions or direct the regioselectivity of other chemical transformations. acs.org The presence of a halogen can also lead to specific intermolecular interactions, such as halogen bonding, which can be harnessed in the design of new materials and therapeutic agents. acs.orgetamu.edu
Overview of 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole within the Context of Contemporary Benzoxazole Chemistry
The compound this compound integrates several key chemical features discussed above. It is a substituted benzoxazole, positioning it within a class of compounds known for their broad biological and chemical significance. The molecule features a butynyl group at the 2-position, introducing a terminal alkyne that serves as a reactive handle for further synthetic modifications. Additionally, the presence of a chlorine atom at the 4-position of the benzoxazole ring system is expected to modulate its electronic properties and reactivity.
While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests its potential as a versatile intermediate in organic synthesis and a candidate for biological evaluation. The combination of the privileged benzoxazole scaffold, a reactive alkyne functional group, and a modifying halogen substituent makes it a molecule of interest in contemporary chemical research.
Data Tables
Table 1: Key Functional Groups and Their Significance
| Functional Group | Significance in Chemical Synthesis and Molecular Design |
| Benzoxazole Core | Privileged scaffold, versatile for functionalization, core of many bioactive compounds. researchgate.netrsc.orgnih.govwilddata.cn |
| Alkyne (But-3-ynyl) | Highly reactive, enables cycloaddition and "click" chemistry, useful for building complex molecules. solubilityofthings.comnih.gov |
| Halogen (Chloro) | Modulates physicochemical properties, influences chemical reactivity, can participate in halogen bonding. nih.govresearchgate.netresearchgate.netacs.orgetamu.edu |
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-but-3-ynyl-4-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C11H8ClNO/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h1,4-6H,3,7H2 |
InChI Key |
LUQNXRXAZMWYRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 but 3 Ynyl 4 Chlorobenzo D Oxazole and Analogues
General Methodologies for Benzoxazole (B165842) Ring Formation
The formation of the benzoxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.govrsc.org These methods typically begin with a 2-aminophenol (B121084) derivative, which for the target compound would be 2-amino-3-chlorophenol (B1288307). The second reactant is a carbonyl-containing compound or a precursor that provides the C2 carbon and its substituent.
One of the most direct and classical approaches to benzoxazole synthesis involves the reaction of a 2-aminophenol with a suitable carbonyl compound, such as a carboxylic acid, aldehyde, or ketone. nih.govnih.gov This pathway allows for the direct installation of the desired C2 substituent.
Condensation-cyclodehydration is a robust method that involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative. libretexts.org In the context of synthesizing 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole, this would involve the condensation of 2-amino-3-chlorophenol with but-3-ynoic acid.
The reaction proceeds in two conceptual steps: an initial condensation to form an amide intermediate, followed by an intramolecular cyclization with the elimination of a water molecule (dehydration) to form the oxazole (B20620) ring. nih.gov This process often requires high temperatures or the use of a dehydrating agent to drive the reaction to completion. sci-hub.se Polyphosphoric acid (PPA) is a common reagent used for this purpose, acting as both a catalyst and a dehydrating agent. nih.gov
Table 1: Examples of Condensation-Cyclodehydration for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | Benzoic Acid | Polyphosphoric acid (PPA), 180°C | 2-Phenylbenzoxazole | 76% | nih.gov |
| 2-Aminophenol | 2-Picolinic Acid | PPA, 160°C | 2-(Pyridin-2-yl)benzoxazole | 45% | nih.gov |
| 2-Amino-4-methylphenol | Various Carboxylic Acids | Trimethylsilyl (B98337) polyphosphate (PPSE), 140°C | 2-Substituted-5-methylbenzoxazoles | 43–72% | nih.gov |
Oxidative cyclization offers an alternative pathway that often proceeds under milder conditions. This method typically involves the condensation of a 2-aminophenol with an aldehyde to form a Schiff base (imine) intermediate. nih.gov Subsequent intramolecular oxidative cyclization of this intermediate yields the benzoxazole ring. Various oxidants can be employed, including air, elemental sulfur, or chemical oxidants. organic-chemistry.org
For the synthesis of the target compound, 2-amino-3-chlorophenol would be reacted with but-3-ynal. The resulting Schiff base would then undergo cyclization in the presence of an oxidizing agent. The use of elemental sulfur as an oxidant, for example, has been shown to be effective for producing a wide range of 2-alkylbenzoxazoles. organic-chemistry.org
Table 2: Oxidative Cyclization Conditions for Benzoxazole Formation
| 2-Aminophenol Derivative | Aldehyde/Ketone | Catalyst/Oxidant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Aminophenols | Ketones | Elemental Sulfur / N-Methylpiperidine | - | Mild | Good | organic-chemistry.org |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, Ultrasound | Solvent-free | 70°C | 82% | researchgate.netresearchgate.net |
| 2-Aminophenol | Aromatic Aldehydes | Potassium Ferrocyanide | Solvent-free (Grinding) | Room Temp | 87-96% | rsc.org |
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles, by enabling reactions under milder conditions with greater efficiency and functional group tolerance. rsc.org Copper and palladium are the most prominently used metals for these transformations.
Copper catalysis is widely employed for the synthesis of benzoxazoles due to the low cost and versatile reactivity of copper salts. daneshyari.com Copper catalysts can facilitate the cyclization of 2-aminophenols with a variety of reaction partners, including aldehydes, alkynones, and amidines. rsc.orgresearchgate.netrsc.org These methods often proceed via mechanisms involving C-H functionalization or hydroamination. rsc.orgnih.gov For instance, copper(II) triflate has been used to catalyze the reaction between 2-aminophenols and alkynones, providing a route to functionalized benzoxazoles. rsc.org Similarly, copper iodide (CuI) combined with a Brønsted acid has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org
Table 3: Selected Copper-Catalyzed Benzoxazole Syntheses
| Precursors | Catalyst System | Solvent | Conditions | Product Scope | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminophenols + β-Diketones | CuI / TsOH·H₂O | Acetonitrile | 80°C, 16h | 2-Substituted benzoxazoles | 64-89% | organic-chemistry.org |
| 2-Halophenols + Amidines | CuCl | - | - | Aromatic and aliphatic benzoxazoles | Good to Excellent | researchgate.net |
| 2-Aminophenols + Alkynones | Cu(II) triflate | o-Xylene | 120°C, 19h | Functionalized benzoxazoles | Moderate to High | rsc.orgrsc.org |
| 2-Aminophenols + Aldehydes | Cu₂O | DMSO | Room Temp, 2-5h | 2-Substituted benzoxazoles | 70-95% | rsc.org |
Palladium catalysts are powerful tools for constructing benzoxazole rings, typically through cross-coupling reactions or C-H functionalization pathways. rsc.org One notable approach involves the palladium-catalyzed carbonylation of aromatic halides in the presence of a 2-aminophenol. This method builds the benzoxazole core by forming the C2-carbonyl group in situ, followed by condensation and cyclization. acs.org Another advanced strategy is the direct C-H functionalization/intramolecular C-O bond formation, which provides a highly efficient route to the heterocyclic core. acs.orgresearchgate.net While less common than copper, palladium offers unique reactivity for complex substrate couplings.
Table 4: Examples of Palladium-Catalyzed Benzoxazole Synthesis
| Reaction Type | Precursors | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Carbonylation/Condensation | Aromatic Halides + 2-Aminophenols | Palladium Catalyst | - | 2-Arylbenzoxazoles | - | acs.org |
| C-H Functionalization | Thiobenzanilides (for Benzothiazole analogue) | Pd(II) / Cu(I) / Bu₄NBr | - | 2-Substituted benzothiazoles | High | acs.orgresearchgate.net |
| Oxidative Cyclization | 2-Aminophenol + Benzaldehyde | Dendronized Amine Polymer-Pd | Ethanol (B145695), 50°C, 3h | 2-Phenylbenzoxazole | 88% | rsc.org |
Catalyst-Mediated Benzoxazole Synthesis
Ruthenium-Catalyzed Dehydrogenative Coupling
A notable and efficient method for the synthesis of the benzoxazole core involves the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of primary alcohols with 2-aminophenols. acs.orgresearchgate.net This approach is distinguished by its one-pot nature and the use of a heterogeneous catalytic system, which facilitates catalyst recovery and reuse. acs.org
The reaction typically employs a ruthenium catalyst, such as Ru₂Cl₄(CO)₆, in conjunction with a phosphine-functionalized magnetic nanoparticle (PFMNP) ligand (Fe₃O₄@SiO₂@PPh₂). acs.orgresearchgate.net This system effectively promotes the coupling of a variety of primary alcohols with 2-aminophenol derivatives to yield the corresponding 2-substituted benzoxazoles in moderate to good yields. acs.org
The proposed mechanism for this transformation begins with the ruthenium-catalyzed dehydrogenation of the primary alcohol to form an aldehyde intermediate. lookchem.com This is followed by the condensation of the in situ generated aldehyde with the 2-aminophenol to form a Schiff base (imine). Subsequent intramolecular cyclization and a final dehydrogenation step yield the aromatic benzoxazole ring system. A key advantage of this method is the avoidance of stoichiometric oxidants, with dihydrogen gas being the only byproduct. lookchem.com
Earlier iterations of this reaction, such as the one reported by Kondo et al., utilized catalysts like RuCl₂(PPh₃)₃ but required harsh reaction conditions, including high temperatures (e.g., 215 °C in toluene). lookchem.com Subsequent modifications have led to milder reaction conditions. lookchem.com
Nanocatalyst Applications in Benzoxazole Formation
The use of nanocatalysts in organic synthesis has gained significant traction due to benefits such as high surface area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability. researchgate.net In the context of benzoxazole synthesis, various nanocatalysts have been effectively employed to catalyze the condensation reaction between 2-aminophenols and aldehydes, which is a common route to the benzoxazole core. researchgate.netijpbs.com
These nanocatalyzed reactions often proceed under environmentally benign conditions and offer advantages like shorter reaction times, high product yields, and simple work-up procedures. researchgate.net The magnetic nature of some of these nanocatalysts, for instance, allows for their straightforward separation from the reaction mixture using an external magnet. ajchem-a.com
Below is a table summarizing various nanocatalysts used in the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes:
| Nanocatalyst | Key Features | Reference |
| Fe₃O₄@SiO₂-SO₃H | Effective heterogeneous solid acid magnetic nanocatalyst, reusable. | ajchem-a.com |
| Ag@TiO₂ nanocomposite | Used for one-pot synthesis in aqueous media. | ijpbs.com |
| Nano copper ferrite | Effective for synthesis via a redox reaction mechanism. | ijpbs.com |
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Magnetic solid acid nanocatalyst, reusable for multiple runs. | rsc.org |
| Imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) | Green catalyst for solvent-free synthesis under ultrasound irradiation. | nih.gov |
These nanocatalysts facilitate the key steps of condensation and subsequent cyclization to form the benzoxazole ring, often with high efficiency and selectivity. researchgate.net
Introduction of the But-3-ynyl (Alkyne) Functionality at the C-2 Position
To synthesize the target molecule, this compound, the but-3-ynyl group must be introduced at the C-2 position of the pre-formed 4-chlorobenzoxazole ring. The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Reactions with Halogenated Benzoxazoles
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For the synthesis of this compound, a 2-halo-4-chlorobenzoxazole would serve as the electrophilic partner for the coupling with but-3-yne.
The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the 2-halobenzoxazole). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-alkynylbenzoxazole and regenerates the palladium(0) catalyst. wikipedia.org
In Sonogashira coupling reactions, terminal alkynes can undergo self-coupling (Glaser coupling) as a side reaction. organic-chemistry.org To circumvent this, silyl-protected alkynes, such as trimethylsilylacetylene, are often used. wikipedia.org The bulky silyl (B83357) group, typically trimethylsilyl (TMS), prevents the unwanted homocoupling. gelest.com
The silyl-protected alkyne is coupled with the halogenated benzoxazole under standard Sonogashira conditions. Following the successful coupling, the silyl protecting group can be readily removed under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. wikipedia.orggelest.com This two-step sequence of coupling followed by deprotection is a robust strategy for the synthesis of terminal 2-alkynylbenzoxazoles. gelest.com
The efficiency of the Sonogashira coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net Optimization of these parameters is crucial for achieving high yields and minimizing side products.
Catalyst System: The most common catalyst system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity and homocoupling sometimes promoted by copper. beilstein-journals.org
Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity. libretexts.org The choice of ligand can affect the rate and selectivity of the reaction. Bulky and electron-rich phosphines are often employed to enhance the efficiency of the coupling. libretexts.org
Base: A base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. organic-chemistry.org Amine bases such as triethylamine (B128534) or diisopropylethylamine are commonly used and can also serve as the solvent. organic-chemistry.org
Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, and thus the reaction rate. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile. researchgate.net
The following table summarizes typical conditions that can be optimized for the Sonogashira coupling of a halogenated benzoxazole:
| Parameter | Options | Role/Considerations | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species. | nih.govlibretexts.org |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive acetylide. | nih.gov |
| Ligand | PPh₃, P(o-tol)₃, dppe | Stabilizes the palladium catalyst and modulates its reactivity. | beilstein-journals.org |
| Base | NEt₃, DBU, K₂CO₃, Piperidine | Neutralizes HX byproduct and deprotonates the alkyne. | organic-chemistry.orgbeilstein-journals.org |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solubilizes reactants and catalyst. | researchgate.netbeilstein-journals.org |
| Temperature | Room Temperature to 80 °C | Affects reaction rate and selectivity. | beilstein-journals.org |
Other Alkyne Installation Methodologies in Heterocyclic Systems
While the Sonogashira coupling is a prominent method for C-2 alkynylation of benzoxazoles, other strategies can also be considered for introducing an alkyne functionality into heterocyclic systems.
One such approach is the direct C-H alkynylation. mdpi.com This method involves the direct coupling of a C-H bond in the heterocycle with a terminal alkyne, thus avoiding the need for pre-halogenation of the benzoxazole ring. This approach is more atom-economical. However, it often requires specific directing groups to achieve regioselectivity at the C-2 position and can be sensitive to the electronic properties of the substrate. mdpi.com
Another potential route involves the addition of the benzoxazole C-H bond across an alkyne, which can be catalyzed by transition metals like cobalt or nickel. mdpi.com These reactions can lead to the formation of vinyl-substituted benzoxazoles, which may then be further modified to introduce the desired alkyne functionality.
Furthermore, copper-mediated C-H alkynylation has been explored for certain aromatic systems, such as ferrocenes, and could potentially be adapted for benzoxazoles. nih.gov These methods often require an oxidant and a suitable ligand to facilitate the C-H activation and subsequent coupling with the alkyne. nih.gov
Incorporation of the Chlorine Substituent at the C-4 Position
The placement of a chlorine atom at the C-4 position of the benzoxazole ring requires careful consideration of the synthetic strategy, as the regioselectivity of halogenation reactions can be influenced by the electronic properties of the benzoxazole system.
Two primary strategies exist for the introduction of the chlorine substituent: direct halogenation of a pre-formed benzoxazole ring and the use of a pre-halogenated starting material in the synthesis of the benzoxazole core.
Direct chlorination of a 2-substituted benzoxazole could potentially install the chlorine atom at the C-4 position. Research on the chlorination of 2-arylbenzoxazoles has shown that this reaction proceeds as an electrophilic substitution on the benzo ring of the benzoxazole moiety. researchgate.net The regioselectivity of this electrophilic substitution is directed by the electron-donating character of the nitrogen atom, which tends to activate the positions para (C-6) and ortho (C-4, C-7) to it. However, achieving selective chlorination at the C-4 position can be challenging and may lead to a mixture of isomers.
Copper-catalyzed regioselective chlorination of electron-rich aromatic C-H bonds using CuCl₂, LiCl, and molecular oxygen as the oxidant has been reported, offering a potential method for controlled halogenation. rsc.org The specific conditions would need to be optimized for the 2-(but-3-ynyl)benzoxazole substrate to favor C-4 chlorination.
A more reliable method for ensuring the correct regiochemistry of the chlorine substituent is to start with a phenol (B47542) derivative that is already chlorinated at the desired position. For the synthesis of this compound, the key starting material would be 2-amino-3-chlorophenol.
The synthesis of 2-amino-3-chlorophenol can be accomplished through various routes. One common method involves the nitration of a substituted phenol followed by reduction of the nitro group to an amine. The synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, for instance, starts from 4-chlorophenol, which undergoes a series of transformations including nitration and reduction to generate the required aminophenol precursor. researchgate.netnih.gov Similarly, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues begins with the nitration of 4-chlorophenol, followed by reduction to 2-amino-4-chlorophenol. nih.gov
Regioselective Halogenation Approaches to Benzoxazoles
The synthesis of specifically substituted benzoxazoles, such as the 4-chloro variant, necessitates precise control over the position of halogenation on the benzene (B151609) ring. Regioselective halogenation, particularly through C-H activation, has emerged as a powerful tool for this purpose. This modern approach often circumvents the challenges of traditional electrophilic aromatic substitution, which can yield mixtures of isomers.
Palladium-catalyzed C-H functionalization is a prominent strategy for achieving regioselectivity. nih.govnih.gov In these reactions, a directing group within the substrate coordinates to the metal catalyst, guiding the halogenation to a specific ortho-position. For benzoxazole-related structures, the nitrogen atom of the heterocyclic ring can serve as an innate directing group, facilitating halogenation at adjacent positions. nih.gov The use of N-halosuccinimides (NCS, NBS, NIS) as readily available and inexpensive halogen sources is common in these protocols. nih.govnih.gov
Microwave assistance can significantly accelerate these palladium-catalyzed halogenations, reducing reaction times from hours to minutes while often improving yields. nih.gov This technique allows for rapid and efficient screening of reaction conditions to optimize for regioselectivity and conversion. The choice of catalyst, solvent, and temperature are critical parameters that must be fine-tuned to achieve the desired halogenated benzoxazole isomer, such as the 4-chloro-substituted scaffold. nih.govnih.gov
Table 1: Comparison of Halogenation Conditions for Heterocyclic Compounds
| Catalyst | Halogen Source | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | NBS | MW, 100 °C, DCE | 15 min | Good | nih.gov |
| Pd(OAc)₂ | NCS | MW, 120 °C, DCE | 30 min | 75% | nih.gov |
| Pd(OAc)₂ | NBS | Conventional, 100 °C | 1 hour | 70% | nih.gov |
| Pd(OAc)₂ | NCS | Conventional, 120 °C | 8 hours | 60% | nih.gov |
| None | NXS (X=Br, I) | Direct Halogenation | N/A | N/A | nih.gov |
Multi-Step Synthetic Sequences and Advanced Methodologies for this compound Construction
The construction of a complex molecule like this compound is typically achieved through multi-step synthetic sequences that allow for the methodical assembly of the core structure and its substituents. These sequences are increasingly enhanced by advanced methodologies that improve efficiency, yield, and sustainability.
Stepwise Assembly of the Benzoxazole Ring and Substituents
The stepwise assembly of substituted benzoxazoles is a foundational approach that offers high control over the final structure. A predominant strategy involves the condensation of a substituted o-aminophenol with a carboxylic acid or one of its derivatives (e.g., acyl chloride, ester, or amide). nih.govijcps.org For the target molecule, this would conceptually involve the reaction of 2-amino-3-chlorophenol with 4-pentynoic acid or its corresponding acyl chloride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole ring. nih.gov
Another well-established stepwise method involves the intramolecular cyclization of o-haloanilides. ijcps.org This two-step process begins with the formation of an anilide from an o-haloaniline and an acyl chloride. The subsequent step is a metal-catalyzed intramolecular C-O bond formation to close the oxazole ring. Copper-based catalysts are frequently employed for this cyclization, offering an efficient route to the benzoxazole core. ijcps.org This approach is advantageous as it allows for the introduction of diverse substituents on both the benzene ring and at the 2-position of the benzoxazole through the selection of appropriate starting materials.
One-Pot Reaction Strategies and Cascade Reactions
To enhance synthetic efficiency, one-pot reactions that combine multiple transformations in a single flask have become highly valuable. These strategies reduce the need for intermediate purification steps, saving time, solvents, and materials. Several one-pot methods for benzoxazole synthesis have been developed. For instance, 2-substituted benzoxazoles can be synthesized directly from carboxylic acids and o-aminophenol using a catalyst like methanesulfonic acid, which facilitates the in-situ formation of the reactive acyl intermediate followed by cyclization. researchgate.net
Another innovative one-pot approach begins with nitrophenols, which undergo reduction to the corresponding aminophenol followed by condensation and cyclization with a carboxylic acid derivative, all within the same reaction vessel. researchgate.net Cascade reactions, where a single event initiates a sequence of intramolecular transformations, also represent an advanced strategy. rsc.org While often used to elaborate on the pre-formed benzoxazole core, the principles of cascade design are influential in developing more streamlined synthetic routes. rsc.org The use of thioamides as a C1 unit donor in the presence of a promoter like triphenylbismuth (B1683265) dichloride also enables a one-pot synthesis of 2-substituted benzoxazoles from o-aminophenols under mild conditions. beilstein-journals.orgnih.gov
Microwave-Assisted Synthesis in Benzoxazole and Oxazole Chemistry
Microwave-assisted organic synthesis has emerged as a transformative technology in heterocycle construction, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. scienceandtechnology.com.vn The synthesis of benzoxazoles is particularly amenable to microwave irradiation.
The key condensation reaction between an o-aminophenol and partners such as carboxylic acids, aldehydes, or isothiocyanates can be accelerated from hours to mere minutes under microwave heating. tandfonline.comthieme-connect.comresearchgate.net Notably, solvent-free conditions can often be employed, where the reactants are adsorbed onto a solid support or react directly, further enhancing the environmental friendliness of the procedure. scienceandtechnology.com.vnthieme-connect.com The use of specific catalysts, such as deep eutectic solvents (DES) or hydrogen peroxide, in conjunction with microwave energy has been shown to create highly efficient and selective conditions for benzoxazole formation. tandfonline.combohrium.com This rapid and efficient heating allows for precise temperature control, minimizing the formation of byproducts that can occur with prolonged heating. bohrium.com
Table 2: Microwave-Assisted Benzoxazole Synthesis Examples
| Reactants | Catalyst/Conditions | Reaction Time | Outcome | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Carboxylic Acids | Solvent-free, MW | 20 min | Good yields | thieme-connect.com |
| o-Substituted Anilines, Isothiocyanates | H₂O₂, Ethanol, MW | 5 min | High yields (up to 96%) | tandfonline.com |
| 2-Aminophenols, Benzaldehydes | Deep Eutectic Solvent, MW | N/A | Good to excellent conversion | bohrium.com |
| 2-Aminophenol, Aromatic Aldehydes | Iodine, Solvent-free, MW | N/A | Good yields (67-90%) | scienceandtechnology.com.vn |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to minimize environmental impact. These approaches focus on the use of non-toxic reagents, renewable resources, recyclable catalysts, and energy-efficient protocols. ijpsonline.com
The use of environmentally benign solvents like water or ethanol is a key green strategy. ijpsonline.comorganic-chemistry.org Some methods eliminate the need for organic solvents altogether, proceeding under solvent-free conditions, often facilitated by microwave or ultrasound irradiation. researchgate.netnih.gov Sonication, for example, provides an alternative energy source that can promote reactions at room temperature, reducing energy consumption. ijpsonline.com
Catalysis is another central pillar of green benzoxazole synthesis. The development of reusable heterogeneous catalysts, such as ionic liquids supported on magnetic nanoparticles, allows for simple catalyst recovery and recycling, reducing waste and cost. researchgate.netnih.gov Metal-free approaches, which might use an imidazolium chloride promoter or an iodine catalyst, avoid the use of potentially toxic and expensive heavy metals. scienceandtechnology.com.vnmdpi.com These green methodologies not only reduce the environmental footprint of the synthesis but also often lead to safer, more economical, and highly efficient chemical processes. researchgate.net
Chemical Reactivity and Transformations of 2 but 3 Ynyl 4 Chlorobenzo D Oxazole
Reactivity of the Benzoxazole (B165842) Heterocycle
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. In the case of 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole, the position of electrophilic attack on the benzene portion of the heterocycle is directed by the existing substituents: the chlorine atom and the fused oxazole (B20620) ring.
The chlorine atom at C-4 is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene. This is due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgvedantu.com
| Reaction Type | Reagents | Typical Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(But-3-ynyl)-4-chloro-5-nitrobenzo[d]oxazole and 2-(But-3-ynyl)-4-chloro-7-nitrobenzo[d]oxazole |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromo-2-(but-3-ynyl)-4-chlorobenzo[d]oxazole and 7-Bromo-2-(but-3-ynyl)-4-chlorobenzo[d]oxazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-2-(but-3-ynyl)-4-chlorobenzo[d]oxazole and 7-Acyl-2-(but-3-ynyl)-4-chlorobenzo[d]oxazole |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
Nucleophilic Substitution Reactions on the Benzoxazole Core
The benzoxazole core of this compound is also susceptible to nucleophilic attack, particularly at the C-4 position bearing the chlorine substituent, and can also undergo ring-opening reactions under certain conditions.
The chlorine atom at the C-4 position of the benzoxazole ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.orgrsc.org In this molecule, the fused oxazole ring can contribute to the activation of the C-4 position towards nucleophilic attack.
The reaction typically requires forcing conditions, such as high temperatures and strong nucleophiles. The but-3-ynyl group at the C-2 position is not expected to have a significant electronic influence on the reactivity at C-4.
| Nucleophile | Reagent Example | Product of Substitution at C-4 |
| Amine | R₂NH | 2-(But-3-ynyl)-N,N-dialkylbenzo[d]oxazol-4-amine |
| Alkoxide | RONa | 2-(But-3-ynyl)-4-alkoxybenzo[d]oxazole |
| Thiolate | RSNa | 4-(Alkylthio)-2-(but-3-ynyl)benzo[d]oxazole |
| Hydroxide | NaOH | 2-(But-3-ynyl)benzo[d]oxazol-4-ol |
The benzoxazole ring itself can be susceptible to cleavage under nucleophilic conditions. Strong nucleophiles can attack the C-2 carbon, leading to the opening of the oxazole ring. researchgate.netlookchem.com This reaction pathway can compete with SNAr at the C-4 position, and the outcome often depends on the specific nucleophile, solvent, and reaction temperature. For example, treatment with certain amines can lead to the formation of 2-aminophenol (B121084) derivatives. researchgate.net
Diels-Alder Cycloaddition Reactions of Oxazoles
The oxazole ring can function as a diene in Diels-Alder [4+2] cycloaddition reactions. researchgate.netresearchgate.net This reactivity provides a powerful method for the synthesis of other heterocyclic systems, such as pyridines and furans. researchgate.netresearchgate.net The reaction involves the oxazole acting as a 4π electron system and a dienophile as a 2π electron system.
In the context of this compound, the fused oxazole ring can participate in intermolecular Diels-Alder reactions. When an alkyne is used as the dienophile, the initial cycloadduct typically undergoes a retro-Diels-Alder reaction, losing a molecule (often a nitrile) to form a substituted furan. researchgate.net
If an alkene is used as the dienophile, the initial adduct can eliminate a molecule of water (or another small molecule) to yield a substituted pyridine (B92270). researchgate.net This is a well-established method for the synthesis of highly substituted pyridine rings. researchgate.netnih.govyoutube.com The reaction can be facilitated by Lewis acids or by heating. nih.gov
| Dienophile | Product Type | General Reaction |
| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Furan | The oxazole reacts with the alkyne, followed by rearrangement and loss of a nitrile to form a polysubstituted furan. |
| Alkene (e.g., N-Phenylmaleimide) | Pyridine | The oxazole reacts with the alkene to form a bicyclic adduct which then undergoes dehydration or other elimination to yield a substituted pyridine ring. |
It is also noteworthy that the but-3-ynyl substituent on the C-2 position could potentially act as a dienophile in an intramolecular Diels-Alder reaction, which could lead to the formation of novel polycyclic structures. However, the focus here is on the intermolecular reactions of the oxazole ring itself.
Intramolecular Cycloadditions in Natural Product Synthesis
While intramolecular cycloadditions, such as the Diels-Alder or [3+2] cycloadditions, are powerful strategies for constructing complex polycyclic frameworks found in natural products, there is no specific literature detailing the use of this compound in such reactions. kib.ac.cnbeilstein-journals.org The butynyl group could theoretically act as a dienophile or dipolarophile, but no examples of its application in the synthesis of natural products starting from this specific benzoxazole derivative have been reported.
Transformations Involving the Terminal Alkyne Moiety (But-3-ynyl group)
The terminal alkyne of the but-3-ynyl group is a versatile functional handle for a variety of chemical transformations, allowing for molecular diversification.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction for forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction, a cornerstone of "click chemistry," proceeds under mild conditions with high regioselectivity and functional group tolerance. nih.govrsc.org The terminal alkyne of this compound can react with a wide range of organic azides in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield the corresponding 1,2,3-triazole-linked benzoxazole derivatives. beilstein-journals.orgnih.gov
The CuAAC reaction serves as an excellent tool for modular synthesis, enabling the covalent linking of the this compound scaffold to other molecular building blocks. This "click" approach allows for the straightforward functionalization and construction of more complex molecules. For instance, by reacting with azido-functionalized biomolecules, fluorophores, or polymers, novel hybrid structures can be assembled with high efficiency. This modularity is highly valuable in drug discovery, chemical biology, and materials science for creating libraries of compounds for functional screening. researchgate.netbohrium.com
Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon bonds in modern organic synthesis. jocpr.com The terminal alkyne of this compound is an excellent substrate for several of these transformations.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction allows for the direct extension of the butynyl chain on the benzoxazole core by introducing various aryl or vinyl substituents. The reaction of this compound with a suitable halide (R-X, where R is aryl or vinyl) under Sonogashira conditions would yield a disubstituted alkyne, further diversifying the molecular structure. beilstein-journals.orgmdpi.com This method is widely used in the synthesis of natural products and pharmaceuticals. wikipedia.org
Table 1: Representative Palladium Catalysts and Ligands for Sonogashira Coupling
| Catalyst/Precatalyst | Ligand | Typical Base |
|---|---|---|
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Triethylamine (B128534) |
| Pd(OAc)₂ | P(p-tol)₃ | DBU |
This table shows examples of catalytic systems generally used for Sonogashira couplings; specific conditions for this compound would require experimental optimization.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com While this reaction is not a direct transformation of the terminal alkyne itself, the benzoxazole core or a coupled partner could be functionalized for such a reaction. For instance, if a bromo-substituted oxazole derivative were coupled with an organoboron reagent derived from this compound (via hydroboration of the alkyne), a new C-C bond could be formed. Alternatively, the chloro-substituent on the benzoxazole ring could potentially participate in cross-coupling reactions, although this is generally less reactive than a bromo or iodo substituent. researchgate.net The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of a wide variety of functional groups, making it highly valuable in pharmaceutical synthesis. nih.govresearchgate.net
Table 2: Potential Suzuki-Miyaura Coupling Components
| Organoboron Reagent | Organohalide Partner | Palladium Catalyst Example |
|---|---|---|
| Arylboronic acid | Bromo-oxazole | Pd(PPh₃)₄ |
| Alkylboronic ester | Chloro-benzoxazole | Pd₂(dba)₃ with SPhos |
This table illustrates general pairings for Suzuki-Miyaura reactions. Specific application involving the target compound or its derivatives would require dedicated synthetic studies.
Hydration and Hydroamination Reactions of Alkynes
The terminal alkyne of this compound is susceptible to electrophilic additions, including hydration and hydroamination, which can proceed with distinct regioselectivity depending on the reaction conditions.
Hydration: The addition of water across the carbon-carbon triple bond can be catalyzed by acid and mercury(II) salts or via hydroboration-oxidation, leading to different carbonyl products.
Markovnikov Hydration: In the presence of a strong acid (e.g., sulfuric acid) and a mercury(II) salt (e.g., HgSO₄) catalyst, the hydration of the terminal alkyne is expected to follow Markovnikov's rule. This would involve the initial formation of an enol intermediate where the hydroxyl group adds to the more substituted carbon of the alkyne. This enol would then rapidly tautomerize to the more stable keto form, yielding a methyl ketone.
Anti-Markovnikov Hydration: Conversely, a hydroboration-oxidation sequence would result in the anti-Markovnikov addition of water. Treatment with a borane (B79455) reagent (e.g., 9-BBN or disiamylborane) followed by oxidation with hydrogen peroxide in a basic medium would produce an aldehyde after tautomerization of the intermediate enol.
| Reaction | Reagents | Expected Product | Regioselectivity |
|---|---|---|---|
| Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | 2-(4-Oxopentyl)-4-chlorobenzo[d]oxazole | Markovnikov |
| Anti-Markovnikov Hydration | 1. 9-BBN or (Sia)₂BH 2. H₂O₂, NaOH | 4-(4-Chlorobenzo[d]oxazol-2-yl)butanal | Anti-Markovnikov |
Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts, with copper and other transition metals being particularly effective. The regioselectivity of this reaction can also be controlled.
Intermolecular Hydroamination: While not extensively studied for this specific substrate, copper-catalyzed hydroamination of terminal alkynes with amines generally proceeds to give either the Markovnikov or anti-Markovnikov addition product depending on the ligand and reaction conditions. For instance, reaction with a primary or secondary amine in the presence of a suitable copper catalyst could potentially yield an enamine or imine, which could be further reduced to the corresponding amine.
Intramolecular Hydroamination: In systems where a nucleophilic nitrogen is tethered to the alkyne, intramolecular hydroamination can occur. While this compound does not possess such a group for direct intramolecular reaction, this highlights a potential pathway in related, suitably functionalized benzoxazole derivatives.
Radical Reactions Involving Terminal Alkynes
The terminal alkyne in this compound can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are typically initiated by radical initiators or photoredox catalysis.
Radical Addition: The addition of a radical species to the terminal alkyne would proceed via a radical chain mechanism. For example, the addition of a thiol (R-SH) in the presence of a radical initiator would likely lead to an anti-Markovnikov addition product.
Radical Cyclization: In appropriately designed precursors, the alkyne can act as a radical acceptor in an intramolecular cyclization. For this compound itself, an intermolecular radical reaction is more likely. However, if a radical were generated elsewhere on a modified version of the molecule, the butynyl group could participate in a cyclization event. Research on related 2-alkynylbenzonitriles has shown that radical cyclization can be a powerful tool for constructing new ring systems.
| Reaction Type | Initiator/Catalyst | Potential Outcome | Key Feature |
|---|---|---|---|
| Radical Addition (e.g., with R-SH) | AIBN or light | Anti-Markovnikov hydrothiolation | Formation of a vinyl sulfide |
| Intermolecular Radical Annulation | Radical precursor and initiator | Formation of a more complex acyclic or cyclic product | Depends on the nature of the reacting radical |
Synergistic Reactivity of the Chlorine and Alkyne Substituents
The presence of both a chloro substituent on the aromatic ring and a terminal alkyne offers the potential for synergistic reactivity, where both groups participate in a single transformation. Such reactions often involve transition metal catalysis to facilitate bond formation that would otherwise be difficult.
Intramolecular Cyclization via C-H or C-Cl Activation: A plausible, though not yet reported for this specific molecule, reaction pathway involves the intramolecular cyclization of the butynyl group onto the benzoxazole ring. This could be achieved through a transition metal-catalyzed process that activates a C-H bond ortho to the chloro group or, more challengingly, the C-Cl bond itself. Palladium or copper catalysts, known to mediate such cyclizations in other haloalkyne systems, could potentially effect this transformation, leading to the formation of a new fused ring system.
Tandem Reactions: Another possibility is a tandem reaction sequence. For example, a Sonogashira coupling at the chloro position with another alkyne, if conditions could be found to selectively react the aryl chloride over the terminal alkyne, would generate a di-alkynyl benzoxazole intermediate. This intermediate could then undergo a subsequent intramolecular cyclization. However, the reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, and chemoselectivity would be a significant challenge.
The exploration of such synergistic reactivity remains a promising area for future research and could provide novel routes to complex heterocyclic structures based on the benzoxazole scaffold.
Computational Chemistry and Theoretical Investigations of 2 but 3 Ynyl 4 Chlorobenzo D Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to organic molecules to predict geometries, energies, and other molecular properties.
Analysis of Electronic Structure and Reactivity Descriptors
This analysis would involve calculating key parameters to predict the chemical behavior of this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule interacts with other species. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov No published values for the HOMO, LUMO, or the energy gap for this specific compound are available.
Natural Bond Orbitals (NBOs): NBO analysis provides a detailed picture of the bonding within a molecule, including charge distribution, hybridization, and intermolecular interactions like hyperconjugation. This analysis would clarify the electronic effects of the chloro and butynyl substituents on the benzoxazole (B165842) ring system. However, no NBO analysis has been reported.
Electrophilicity, Hardness, and Softness: These global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's resistance to change in its electron number and its tendency to accept electrons. Specific values for this compound have not been calculated or published.
Prediction of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out potential reaction pathways, identifying transition states, and calculating activation energies. For this compound, this could be used to predict its behavior in cycloaddition reactions involving the alkyne group or nucleophilic substitution on the benzoxazole ring. Currently, no such theoretical predictions exist in the literature.
Ab Initio and Semi-Empirical Methods
While DFT is prevalent, other methods like ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and semi-empirical methods could also be used to study the molecule. Ab initio methods are computationally intensive but highly accurate, while semi-empirical methods are faster and suitable for larger systems. No studies employing these methods on this compound have been identified.
Molecular Modeling and Dynamics Simulations
These computational techniques are used to study the physical movements and conformational flexibility of atoms and molecules over time.
Conformational Analysis and Energy Landscapes
The butynyl side chain of this compound has rotational freedom, leading to various possible conformations. A conformational analysis would identify the most stable (lowest energy) three-dimensional structures of the molecule. This is often visualized as an energy landscape, mapping potential energy as a function of geometric parameters. Such an analysis is crucial for understanding how the molecule might interact with biological targets, but no conformational studies or energy landscapes for this compound have been published.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are instrumental in elucidating its dynamic behavior and stability when interacting with a biological target, such as an enzyme's active site. nih.govsemanticscholar.org
In a typical MD simulation study involving a benzoxazole derivative, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules with appropriate ions). najah.edu The simulation then calculates the trajectory of the complex over a set period, often nanoseconds, providing insights into its stability and binding mode. nih.gov Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the ligand does not induce significant conformational changes in the protein and that the complex is stable. semanticscholar.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible and rigid regions of the protein. Significant fluctuations in the binding site residues could indicate an unstable interaction with the ligand. najah.edu
Protein-Ligand Contacts: Analysis of the simulation trajectory reveals the persistence of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For this compound, the butynyl group's terminal alkyne could act as a hydrogen bond acceptor, while the benzoxazole core and chloro-substituted benzene (B151609) ring could engage in hydrophobic and π-stacking interactions.
These simulations provide a dynamic picture of the binding event, which is more representative of the biological reality than the static view offered by molecular docking alone. rsc.org
| Simulation Parameter | Typical Value for Stable Complex | Interpretation for this compound |
| RMSD (Backbone) | < 3 Å | Low and stable RMSD would suggest the compound forms a stable complex with its target. |
| RMSF (Binding Site) | Low fluctuations | Minimal movement of binding site residues would indicate a tight and stable binding mode. |
| Hydrogen Bonds | Consistent over time | Persistent hydrogen bonds, potentially involving the oxazole (B20620) nitrogen or alkyne π-cloud, would signify key stabilizing interactions. |
Binding Affinity Predictions using MM/PBSA Analysis
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used post-processing techniques applied to MD simulation trajectories to estimate the free energy of binding of a ligand to a protein. nih.govresearchgate.net These methods offer a balance between the speed of simple docking scores and the high computational cost of more rigorous methods like free energy perturbation. nih.gov
The binding free energy (ΔG_bind) is calculated by considering various energy components for the ligand, the protein, and the complex. The core equation is:
ΔG_bind = E_complex - (E_receptor + E_ligand)
Each energy term is a sum of contributions:
Molecular Mechanics Energy (ΔE_MM): This includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions. nih.gov
Solvation Free Energy (ΔG_solv): This term is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area). rsc.orgrsc.org
Entropy (-TΔS): This term, which accounts for the change in conformational entropy upon binding, is computationally demanding and sometimes omitted when comparing similar ligands, though its inclusion can improve accuracy. nih.gov
For this compound, MM/PBSA analysis could predict its binding affinity to a target and identify the key energetic contributions. For instance, the electrostatic interactions from the polar oxazole moiety and the van der Waals contributions from the aromatic system and alkyl chain would be quantified, providing a detailed energetic profile of its binding. rsc.orgresearchgate.net Studies on other benzoxazole derivatives have shown that MM/PBSA can successfully rank compounds by binding affinity and that the results correlate well with experimental inhibitory activity. rsc.org
| Energy Component | Example Contribution (kcal/mol) | Relevance to this compound |
| Van der Waals Energy | -45.5 | Favorable interactions from the benzoxazole core and butynyl chain. |
| Electrostatic Energy | -20.1 | Favorable interactions from the polar N and O atoms and the chloro substituent. |
| Polar Solvation Energy | +35.8 | Unfavorable energy required to desolvate polar groups upon binding. |
| Non-Polar Solvation Energy | -5.2 | Favorable energy from burying hydrophobic surfaces. |
| Binding Free Energy (ΔG) | -35.0 | The overall predicted binding affinity. |
3D Molecular Modeling for Geometrical Structures
Three-dimensional (3D) molecular modeling is fundamental to understanding the spatial arrangement of atoms in a molecule, which dictates its physical, chemical, and biological properties. For this compound, computational methods like molecular mechanics (MM) and quantum mechanics (QM) are used to determine its lowest energy conformation and analyze its geometric parameters. nih.gov
Initial 3D structures can be generated and then optimized to find the most stable conformation. This process involves minimizing the molecule's potential energy by adjusting bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems often employ Density Functional Theory (DFT) for accurate geometry optimization. rsc.org
Key geometrical features of this compound that would be determined include:
Planarity of the Benzoxazole Core: The fused benzene and oxazole rings form a largely planar system.
Conformation of the Butynyl Group: The butynyl side chain at the 2-position provides rotational freedom around the single bonds, leading to various possible conformers. The terminal alkyne itself imposes a linear geometry on the final two carbons.
Bond Lengths and Angles: Modeling provides precise values for all bond lengths and angles, which can be compared to experimental data from X-ray crystallography of similar structures to validate the model. nih.gov
This structural information is the foundation for all further computational work, including docking, MD simulations, and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
The chemical reactivity and physical properties of this compound are dictated by the interplay of its three core components: the benzoxazole scaffold, the chlorine substituent, and the butynyl side chain.
Impact of Substituents on Benzoxazole Core Reactivity
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, and its reactivity is significantly modulated by the nature and position of its substituents. researchgate.netnih.gov The electron density distribution in the aromatic system is key to its reactivity, particularly in reactions like electrophilic aromatic substitution.
Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The presence of an EWG, such as the chlorine atom at the 4-position, deactivates the benzene ring towards electrophilic attack by inductively pulling electron density away from the ring. Conversely, EDGs would activate the ring. rsc.org The position of substitution is also critical; in the case of this compound, the chlorine atom is ortho to the fused oxygen atom and meta to the fused nitrogen atom, which influences the regioselectivity of potential reactions.
Structure-activity relationship (SAR) studies on various benzoxazole derivatives consistently show that modifying substituents on the benzene ring can dramatically alter biological activity, reinforcing the importance of these substitutions in tuning the molecule's properties. researchgate.netnih.gov
Influence of Alkyne and Chlorine on Electronic and Steric Properties
The specific substituents of this compound each impart distinct electronic and steric characteristics to the molecule.
Chlorine Substituent:
Steric Effect: Chlorine is a relatively small atom, and its steric hindrance at the 4-position is minimal, unlikely to significantly restrict the conformation of the butynyl side chain.
Butynyl Substituent:
Electronic Effect: The alkyne group is considered weakly electron-withdrawing. masterorganicchemistry.com The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons. The triple bond provides a region of high π-electron density, making it a potential site for interactions with electrophiles or participation in π-stacking and hydrogen bonding. researchgate.net
The combination of an electron-withdrawing group on the aromatic core and a flexible, functional side chain at the 2-position is a common strategy in drug design, allowing for the fine-tuning of both the pharmacokinetic and pharmacodynamic properties of the molecule. researchgate.net
| Substituent | Electronic Effect | Steric Effect |
| 4-Chloro | Inductive Withdrawal (-I) > Mesomeric Donation (+M) | Small to moderate |
| 2-(But-3-ynyl) | Weakly Electron-Withdrawing; π-electron rich | Moderate; flexible chain with linear terminus |
Advanced Methodologies and Applications in Organic Synthesis and Materials Science
Potential Utilization as a Building Block in Complex Molecular Architectures
The unique combination of a benzoxazole (B165842) ring, a terminal alkyne, and a chloro group suggests that "2-(But-3-ynyl)-4-chlorobenzo[d]oxazole" could be a valuable building block for the synthesis of more complex molecules.
Scaffold Diversification via Functional Group Interconversions
The terminal alkyne is a particularly versatile functional group. It could potentially undergo a wide array of transformations to introduce molecular diversity. These reactions could include, but are not limited to:
Click Chemistry: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, linking the benzoxazole core to other molecular fragments.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the connection of the alkyne to aryl or vinyl halides, extending the π-conjugated system.
Hydration Reactions: Conversion of the alkyne to a ketone would provide another point for further functionalization.
Reduction: The alkyne could be selectively reduced to the corresponding alkene or alkane, altering the geometry and electronic properties of the side chain.
The chloro group on the benzoxazole ring could also be a site for diversification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, further expanding the range of accessible derivatives.
Synthesis of Fused Heterocyclic Systems
The butynyl group offers the potential for intramolecular cyclization reactions to generate fused heterocyclic systems. For instance, under appropriate conditions, the alkyne could react with the nitrogen atom of the oxazole (B20620) ring or with an adjacent substituent introduced at the 5-position to form novel polycyclic structures. Such strategies are common in the synthesis of complex natural products and other biologically active molecules. beilstein-journals.orggrowingscience.com
Postulated Role in the Development of Novel Synthetic Methodologies
While no specific methodologies have been developed using this compound, its structure suggests potential roles in several areas of synthetic chemistry.
Ligand Design for Catalysis and Directed Synthesis
The nitrogen atom of the benzoxazole ring and the alkyne's π-system could act as coordination sites for metal centers. This suggests the possibility of designing novel ligands for catalysis. For example, derivatives of this compound could be explored as ligands in asymmetric catalysis, where the rigid benzoxazole backbone could provide a well-defined chiral environment around a metal catalyst. mdpi.com
Precursors for Advanced Organic Materials and Electronics
Benzoxazole-containing molecules are known to exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The presence of the butynyl group would allow for the polymerization of this monomer through alkyne metathesis or other polymerization techniques, leading to the formation of conjugated polymers with potential applications in organic electronics. nih.govmdpi.com The chloro-substituent could be used to tune the electronic properties of the resulting material.
Hypothetical Supramolecular Chemistry Applications
The benzoxazole moiety, with its aromatic system and heteroatoms, can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. The terminal alkyne can also act as a hydrogen bond acceptor. These features suggest that "this compound" could be a component in the design of supramolecular assemblies, such as liquid crystals or self-assembling monolayers. rsc.org
Design of Self-Assembled Systems
No published research is available to describe the design and formation of self-assembled systems based on this compound.
Molecular Recognition Studies
There are no documented studies on the molecular recognition capabilities of this compound.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways for Substituted Benzoxazoles
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel and sustainable pathways to 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole and its analogues.
Conventional syntheses of 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions. ajchem-a.comajchem-a.com Greener alternatives are being actively pursued, and their application to this specific target molecule would be a valuable endeavor. nih.govresearchgate.net Promising areas for exploration include:
Catalytic Approaches: Investigation into heterogeneous nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H), could offer high yields, simple workup procedures, and catalyst recyclability. ajchem-a.comajchem-a.com The use of ionic liquids as reusable catalysts and solvents also presents a green and efficient alternative to traditional volatile organic solvents. nih.gov
Energy-Efficient Methods: Microwave- and ultrasound-assisted organic synthesis have demonstrated the ability to significantly reduce reaction times and improve yields in the formation of benzoxazole (B165842) derivatives. mdpi.com Applying these techniques to the condensation of 2-amino-3-chlorophenol (B1288307) with pent-4-ynoic acid or its derivatives could provide a more sustainable route to the target compound.
One-Pot Procedures: Designing one-pot, multi-component reactions that combine C-H functionalization, cyclization, and alkynylation would represent a highly atom- and step-economical approach. For instance, a transition-metal-catalyzed process could potentially construct the functionalized benzoxazole core in a single synthetic operation. nitrkl.ac.in
A comparative analysis of these potential synthetic routes is summarized in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions. | Development of catalysts for the specific condensation reaction. |
| Ionic Liquids | Green solvent/catalyst, enhanced reaction rates, simple product isolation. | Screening of task-specific ionic liquids for optimal performance. |
| Microwave/Ultrasound | Rapid reaction times, increased yields, energy efficiency. | Optimization of reaction parameters (temperature, time, power). |
| One-Pot Reactions | High atom economy, reduced waste, simplified workflow. | Design of novel catalytic systems for tandem C-H activation/cyclization. |
Advanced Functionalization Strategies for Enhanced Molecular Utility
The this compound scaffold is ripe for further chemical modification to enhance its molecular utility. Future research should focus on leveraging its key reactive sites: the terminal alkyne and the C-H bonds of the benzoxazole core.
Terminal Alkyne Modifications: The but-3-ynyl group is a versatile handle for a variety of chemical transformations. Its terminal alkyne functionality is particularly amenable to:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction would allow for the straightforward conjugation of the benzoxazole unit to a wide array of molecules (e.g., biomolecules, polymers, fluorophores) bearing an azide (B81097) group, creating complex triazole-linked structures. nih.gov
Sonogashira and other Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be used to link the terminal alkyne to various aryl or vinyl halides, extending the conjugation and creating more complex molecular architectures. mdpi.com
Homocoupling and Heterocoupling: Metal-catalyzed coupling reactions of the terminal alkyne could lead to the formation of symmetric or unsymmetric 1,3-diyne structures, which are valuable building blocks in materials science. acs.org
C-H Functionalization of the Benzoxazole Core: Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. nih.govresearchgate.net Research into the regioselective C-H functionalization of the benzene (B151609) ring of this compound could introduce additional substituents to modulate its electronic and steric properties. nitrkl.ac.inresearchgate.netcapes.gov.br Palladium, rhodium, and copper catalysts are known to be effective for such transformations. nitrkl.ac.in
Deeper Computational Insights into Reactivity, Selectivity, and Molecular Interactions
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of molecules and predict their behavior. tandfonline.com Future theoretical studies on this compound are essential for guiding synthetic efforts and designing new applications.
Density Functional Theory (DFT) Studies: DFT calculations can provide fundamental insights into the molecule's electronic structure. researchgate.netdergipark.org.tr Key areas for investigation include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can help predict the molecule's reactivity and its potential as an electron donor or acceptor in electronic materials. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps can visualize the charge distribution and identify electrophilic and nucleophilic sites, offering predictions for regioselectivity in functionalization reactions. rsc.org
Global and Local Reactivity Descriptors: Calculation of parameters such as hardness, softness, and Fukui functions can quantify the reactivity of different atomic sites within the molecule. researchgate.net
Simulation of Molecular Interactions: Computational modeling can be used to predict how this compound and its derivatives might interact with other molecules or biological targets. This is particularly relevant for designing molecules with specific binding properties for applications in medicinal chemistry or sensor technology. tandfonline.com
Design of Novel Scaffolds for Diverse Applications in Chemical Sciences and Materials Development
The unique structural attributes of this compound make it an attractive building block for the creation of novel molecular scaffolds with tailored functions.
Materials Science: Benzoxazole derivatives are known to possess interesting photophysical properties, making them useful as optical brighteners and components of organic electronic materials. researchgate.netmdpi.com Future work could explore the incorporation of the this compound unit into larger conjugated systems to develop novel:
Fluorophores and Fluorescent Probes: The rigid, aromatic benzoxazole core can form the basis of fluorescent molecules. nih.gov Functionalization via the alkyne group could be used to create probes that change their fluorescence upon binding to specific analytes.
Organic Light-Emitting Diode (OLED) Materials: By extending the π-conjugation through reactions at the alkyne, it may be possible to design new materials for use in OLEDs.
Medicinal Chemistry: The benzoxazole nucleus is a common feature in many biologically active compounds. wikipedia.orgresearchgate.net The ability to easily functionalize this compound via its alkyne handle makes it a versatile scaffold for generating libraries of compounds for biological screening. This could lead to the discovery of new therapeutic agents with activities such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govnih.gov
Q & A
Basic: What synthetic methodologies are commonly employed for preparing benzo[d]oxazole derivatives like 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole?
Answer:
Benzo[d]oxazole derivatives are typically synthesized via cyclization reactions. For example:
- Cyclocondensation: Reaction of substituted 2-aminophenols with aldehydes or carboxylic acid derivatives under acidic conditions. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid are critical for forming the oxazole ring .
- Microwave-assisted synthesis: Greener approaches using nanocatalysts (e.g., TiO₂ nanoparticles) can enhance reaction efficiency and yield .
- Functionalization: Post-cyclization modifications, such as Sonogashira coupling, can introduce alkynyl groups (e.g., but-3-ynyl) at specific positions .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, the aldehyde proton in 4-chlorobenzo[d]oxazole-2-carbaldehyde appears at ~10 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for understanding reactivity .
Advanced: How can computational modeling (e.g., DFT) predict the photophysical properties of benzo[d]oxazole derivatives?
Answer:
Benzannulation and substituent effects on excited-state intramolecular proton transfer (ESIPT) can be modeled using:
- TDDFT Calculations: Hybrid functionals (e.g., B3LYP, PBE0) accurately predict emission energies. For 2-(20-hydroxyphenyl)-oxazoles, benzannulation at the oxazole moiety minimally impacts emission wavelength but alters charge transfer character .
- Vibrational Analysis: IR spectra computed at the DFT level reveal hydrogen-bond strength changes during ESIPT .
Application: Optimize fluorophore design by tuning substituents to modulate Stokes shifts and energy barriers .
Advanced: How do reaction conditions (solvent, catalyst) influence the yield of benzo[d]oxazole derivatives?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics but may require reflux. Ethanol/water mixtures improve crystallization .
- Catalysts: Pd/C (10% w/w) in hydrogenation steps reduces nitro groups to amines with >90% efficiency .
- Acid Catalysis: Glacial acetic acid facilitates Schiff base formation in condensation reactions .
Advanced: How can structural modifications resolve contradictions in biological activity data for benzo[d]oxazole derivatives?
Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Substituent Positioning: Chlorine at the 4-position (vs. 5-position) enhances steric hindrance, altering target binding .
- Bioisosteric Replacement: Replacing a methyl group with trifluoromethyl improves metabolic stability but may reduce solubility .
Case Study: Oxazole derivatives with bromomethyl groups show moderate antifungal activity (MIC = 32 µg/mL against Candida albicans), but halogen size impacts selectivity .
Advanced: What strategies optimize regioselectivity in functionalizing benzo[d]oxazole cores?
Answer:
- Directing Groups: Electron-withdrawing groups (e.g., -Cl) at the 4-position direct electrophilic substitution to the 5-position .
- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids selectively introduces aryl groups at the 2-position .
- Protection/Deprotection: Temporary protection of reactive sites (e.g., aldehyde groups) prevents undesired side reactions .
Advanced: How does solvent choice impact reaction kinetics in oxazole synthesis?
Answer:
- Polar Protic Solvents (e.g., MeOH): Stabilize transition states in SN2 mechanisms but may slow nucleophilic attack due to hydrogen bonding .
- Nonpolar Solvents (e.g., Toluene): Favor radical intermediates in photochemical reactions.
Example: Microwave-assisted synthesis in DMF reduces reaction time from 18 hours to 2 hours for cyclization steps .
Advanced: What mechanistic insights explain the neuroprotective effects of halogenated oxazoles?
Answer:
- Enzyme Inhibition: Chlorine and iodine substituents enhance binding to acetylcholinesterase (AChE) via halogen bonding. 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole shows IC₅₀ = 0.8 µM, comparable to donepezil .
- Oxidative Stress Modulation: Fluorinated groups scavenge ROS, as shown in neuronal cell assays (EC₅₀ = 5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
